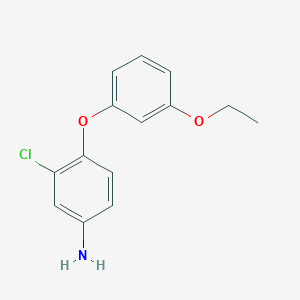

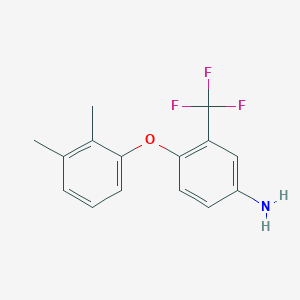

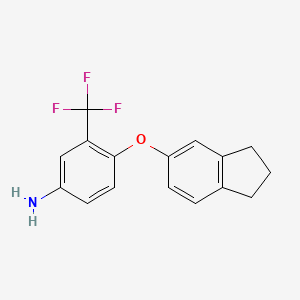

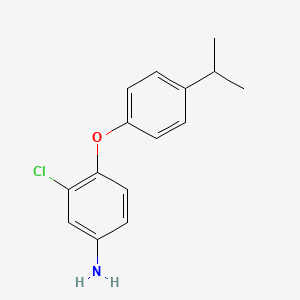

4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)-phenylamine" is a chemical entity that appears to be related to various research areas, including the synthesis of polyimides, dopaminergic activity, and molecular docking studies. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds typically involves nucleophilic substitution reactions, as seen in the preparation of novel diamine monomers for polyimides . These reactions often use chloro-nitrobenzotrifluoride as a starting material, which is then subjected to further chemical transformations such as reduction to yield the desired amine functionalities. The synthesis process is crucial for obtaining high-purity compounds that can be used in further applications, such as the formation of polyimides or evaluation of biological activity.

Molecular Structure Analysis

Molecular structure analysis often involves computational methods such as Density Functional Theory (DFT) to predict the geometry, vibrational spectra, and electronic properties of compounds . These studies provide detailed insights into bond lengths, bond angles, and the distribution of electron density within a molecule, which are essential for understanding the compound's reactivity and interactions with other molecules. For instance, the molecular docking and quantum chemical calculations can reveal how a compound might interact with biological targets .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to "4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)-phenylamine" can be inferred from studies on related substances. For example, the dopaminergic activity of substituted benzazepines suggests that structural modifications, such as the introduction of trifluoromethyl groups, can significantly impact biological activity . Additionally, the interaction of similar compounds with serotonin receptors indicates that these molecules can participate in complex biological pathways and may have potential as therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as polyimides derived from fluorinated diamines, include high thermal stability, good mechanical properties, and low dielectric constants . These properties make them suitable for applications in electronics and materials science. The solubility of these compounds in organic solvents is also a critical factor, as it determines their processability and potential use in various industrial processes.

Scientific Research Applications

1. Environmental Analysis

- A method for determining phenoxy herbicides, closely related to 4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)-phenylamine, in water samples uses phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This technique provides a sensitive and accurate approach for environmental monitoring (Nuhu et al., 2012).

2. Chemical Synthesis

- The synthesis of similar phenoxy compounds, such as 4-(4-methylphenoxy)benzylamine, has been achieved through reactions involving etherification and reduction. This indicates potential pathways for synthesizing related compounds (Che Ming-ming, 2012).

3. Material Science

- Novel polyamide-imides with ether, sulfur, and trifluoromethyl linkages have been developed, showing that trifluoromethyl groups, as in the subject compound, can enhance material properties like solubility and thermal stability (Shockravi et al., 2009).

4. Biological Activity

- Compounds structurally related to 4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)-phenylamine, such as phenoxy derivatives of benzothiazole organophosphates, have shown notable antibacterial and antifungal activities. This suggests potential biological applications for the compound (Jhajharia et al., 2010).

5. Polymer Science

- Synthesis of novel polyimides derived from compounds containing trifluoromethyl groups demonstrates the utility of such groups in creating materials with exceptional properties, including solubility and thermal stability (Yin et al., 2005).

6. Photochemistry

- Research on the photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, which are structurally related, has revealed insights into the behavior of compounds with trifluoromethyl substituents under various conditions (Yang et al., 2004).

properties

IUPAC Name |

4-(4-chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c1-8-6-9(2-4-12(8)15)20-10-3-5-13(19)11(7-10)14(16,17)18/h2-7H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZGDXDLIWDKBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-3-methylphenoxy)-2-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)